![molecular formula C26H26ClNO6 B519130 4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B519130.png)
4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid
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Overview
Description
APJ-2929 is a N-Type calcium channel inhibitor.
Scientific Research Applications
Enantioselectivity in Kinetic Resolution
- Context : 1,4-Dihydropyridine derivatives have been studied for their role in enantioselective reactions. Specifically, certain modifications in the dihydropyridine structure, such as changes in acyl chain length and branching, have shown to affect the enantioselectivity of lipase-catalyzed hydrolysis, a key process in the synthesis of enantiomerically pure compounds (Sobolev et al., 2002).
Synthesis of Chiral Bridged Macrocyclic Derivatives
- Context : Chiral bridged macrocyclic 1,4-dihydropyridines have been synthesized to explore their potential in enantioselective reductions. These compounds play a significant role in the selective synthesis of stereoisomers, a crucial aspect in the development of certain pharmaceutical agents (Talma et al., 1985).
Role in Aromatization Reactions and Crystal Structures
- Context : Dihydropyridines like the compound are important in studying aromatization reactions. These compounds undergo structural transformation during redox processes, which is crucial for understanding various chemical mechanisms. The crystal structures of such compounds have been determined to understand their conformational behavior (Pandian et al., 2014).
Potential as Calcium Channel Blockers
- Context : Some dihydropyridine derivatives, including those similar in structure to the compound , have been identified as potential blockers of N-type calcium channels. These compounds are of significant interest in medicinal chemistry for their potential therapeutic applications (Yamamoto et al., 2011).
Synthesis and Pharmacological Applications
- Context : The synthesis of 1,4-dihydropyridine derivatives and their pharmacological activities, particularly as calcium channel antagonists, have been a focus of research. These studies are important for developing new therapeutic agents with specific physiological effects (Fossheim et al., 1982).
properties
Molecular Formula |
C26H26ClNO6 |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C26H26ClNO6/c1-16-20(24(29)30)21(18-12-7-13-19(27)15-18)22(23(28-16)26(32-2)33-3)25(31)34-14-8-11-17-9-5-4-6-10-17/h4-13,15,21,26,28H,14H2,1-3H3,(H,29,30)/b11-8+ |
InChI Key |
DYCQZLTXFOLEKQ-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C(OC)OC)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C(=O)O |
SMILES |
O=C(C1=C(C)NC(C(OC)OC)=C(C(OC/C=C/C2=CC=CC=C2)=O)C1C3=CC=CC(Cl)=C3)O |
Canonical SMILES |
CC1=C(C(C(=C(N1)C(OC)OC)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)Cl)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
APJ-2929; APJ 2929; APJ2929 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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